Bardoxolone methyl - 218600-53-4

Bardoxolone methyl

Catalog Number: EVT-260937
CAS Number: 218600-53-4
Molecular Formula: C32H43NO4
Molecular Weight: 505.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bardoxolone methyl (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester) is a synthetic triterpenoid, belonging to the oleanane class of chemical compounds. [] It acts as a potent activator of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. [, , , , ] Bardoxolone methyl is of significant interest in scientific research for its potential therapeutic applications in a variety of diseases associated with oxidative stress and inflammation, including chronic kidney disease, cancer, and cardiovascular diseases. [, , , ]

Synthesis Analysis

Bardoxolone methyl can be synthesized from oleanolic acid in a five-step process that achieves a yield of approximately 50%. [] This synthesis requires only one to two chromatographic purification steps and can produce gram quantities of bardoxolone methyl. []

Molecular Structure Analysis

Bardoxolone methyl is a semi-synthetic triterpenoid derived from oleanolic acid. [, ] It contains a cyano group at position 2, ketone groups at positions 3 and 12, and a methyl ester at position 28. [] Its structure features a conjugated diene system at positions 1,9(11) within the oleanane skeleton. []

Mechanism of Action

Bardoxolone methyl exerts its biological effects primarily through the activation of the Nrf2 pathway. [, , , ] It achieves this by binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. [, , , , ] This binding disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and induce the transcription of antioxidant and cytoprotective genes. [, , , , , , ] In addition to Nrf2 activation, Bardoxolone methyl also inhibits the NF-κB pathway, further contributing to its anti-inflammatory effects. [, ]

Physical and Chemical Properties Analysis

Bardoxolone methyl is an orally bioavailable compound. [] While specific physical and chemical properties data are limited within the provided research, its synthesis and formulation methods suggest stability and suitability for various experimental applications. []

Applications
  • Chronic Kidney Disease: Bardoxolone methyl demonstrated the ability to increase estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD), particularly in the context of type 2 diabetes. [, , , , , , , , , , , ] It showed promise in improving kidney function markers, although its clinical use has been hindered by concerns regarding potential adverse effects. [, , , ]
  • Cancer: Studies explored the potential of Bardoxolone methyl as an anti-cancer agent, leveraging its anti-inflammatory and cytoprotective properties. [, ] Research suggested potential benefits in specific cancer types, including mantle cell lymphoma and anaplastic thyroid carcinoma. []
  • Cardiovascular Diseases: Preclinical studies investigated the effects of Bardoxolone methyl on cardiovascular health, highlighting its potential to improve endothelial function and reduce oxidative stress in cardiac tissue. [, , ]
Future Directions
  • Understanding the Mechanisms of Action: While the role of the Nrf2 pathway in Bardoxolone methyl's activity is well-established, further research is needed to fully elucidate its complex interactions with other cellular pathways and identify potential off-target effects. [, , , , ]
  • Developing Safer Analogs: The development of Bardoxolone methyl analogs with improved safety profiles and reduced adverse effects is a crucial area for future research. [, , , , , ]
  • Exploring New Therapeutic Applications: Given its multi-faceted effects on cellular processes, investigating the potential of Bardoxolone methyl in other diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases and inflammatory disorders, holds promise. [, ]
  • Personalized Medicine: Further research is needed to identify patient populations that are most likely to benefit from Bardoxolone methyl treatment and to develop personalized treatment strategies that minimize the risk of adverse effects. [, , ]

Oleanolic Acid

Compound Description: Oleanolic acid is a naturally occurring triterpenoid, serving as the foundational scaffold for developing Bardoxolone methyl and other analogs within the AIM (Antioxidant Inflammation Modulator) class []. Known for its mild anti-inflammatory and anti-carcinogenic properties, it served as the starting point for structural modifications to enhance potency [].

Relevance: Oleanolic acid represents the parent compound of Bardoxolone methyl, sharing a core triterpenoid structure. The development of Bardoxolone methyl involved modifications to the oleanolic acid scaffold to amplify its anti-inflammatory and cytoprotective effects [].

Bardoxolone

Compound Description: Bardoxolone is a synthetic triterpenoid and a potent inducer of the Keap1-Nrf2 pathway []. It directly interacts with regulatory cysteine residues on Keap1, leading to Nrf2 accumulation in the nucleus and subsequent transcription of antioxidant and cytoprotective genes []. Bardoxolone demonstrates potent anti-inflammatory effects in vitro and in vivo in an Nrf2-dependent manner [].

Relevance: Bardoxolone is a direct precursor to Bardoxolone methyl. The key difference lies in the presence of a methyl ester group in Bardoxolone methyl, which enhances its oral bioavailability compared to Bardoxolone [].

RTA 405

Compound Description: RTA 405 is a synthetic triterpenoid analog of Bardoxolone methyl [, ]. While initial studies showed promising results in rodent models of diabetes and obesity [], a study using ZDF (Zucker Diabetic Fatty) rats reported poor tolerability with RTA 405, characterized by adverse effects on food intake, weight, lipid profiles, and liver health. Notably, this study employed an impure batch of RTA 405, raising concerns about the validity of these findings [, ].

Relevance: RTA 405 is structurally analogous to Bardoxolone methyl, designed to elicit similar biological effects [, ]. The inconsistent findings regarding its safety and efficacy underscore the importance of using highly purified compounds in preclinical studies to avoid confounding results [, ].

Dihydro-CDDO-trifluoroethyl amide (dh404)

Compound Description: dh404 is a synthetic triterpenoid analog of Bardoxolone methyl, specifically designed for improved rodent tolerability []. Despite this, preliminary studies in ZDF rats showed a trend toward increased GFR with dh404, but also concerning increases in proteinuria, glomerulosclerosis, and interstitial inflammation []. Additionally, some rats developed inflammatory granulomatous lesions resembling renal cell pseudotumors [].

Bardoxolone Imidazole (CDDO-Im)

Compound Description: Bardoxolone Imidazole (CDDO-Im) is a synthetic triterpenoid analog of Bardoxolone methyl with potent Nrf2-activating properties []. In preclinical studies, CDDO-Im demonstrated efficacy in suppressing tubular damage in a mouse model of acute kidney injury (AKI) progressing to CKD [].

Relevance: Structurally related to Bardoxolone methyl, CDDO-Im shares its ability to activate the Nrf2 pathway and exhibits renoprotective effects in preclinical models []. The development of CDDO-Im highlights the exploration of structural modifications within this class of compounds to optimize efficacy and potentially circumvent adverse effects observed with Bardoxolone methyl [].

UBE-1099

Compound Description: UBE-1099 is a novel, reversible, and non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) [, ]. Unlike Bardoxolone methyl, which binds covalently to Keap1, UBE-1099 exerts its effects through a non-covalent mechanism []. Preclinical studies demonstrate its efficacy in ameliorating glomerulosclerosis, renal inflammation, and fibrosis in a mouse model of Alport syndrome []. Notably, UBE-1099 significantly prolonged the lifespan of these mice, suggesting potential as a therapeutic agent for CKD [].

Relevance: While structurally distinct from Bardoxolone methyl, UBE-1099 shares its target pathway, inhibiting Keap1 and ultimately activating Nrf2 [, ]. This distinct mechanism of action, avoiding covalent modification of Keap1, positions UBE-1099 as a potential alternative for Nrf2 activation, potentially mitigating the adverse effects associated with Bardoxolone methyl [, ].

Properties

CAS Number

218600-53-4

Product Name

Bardoxolone methyl

IUPAC Name

methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24-,29-,30+,31+,32-/m0/s1

InChI Key

WPTTVJLTNAWYAO-OROHISIGSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester
bardoxolone methyl
CDDO methyl ester
CDDO-Me
methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.